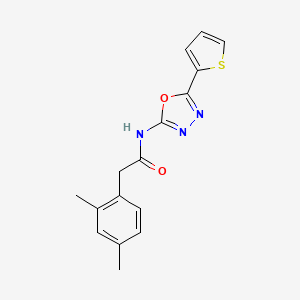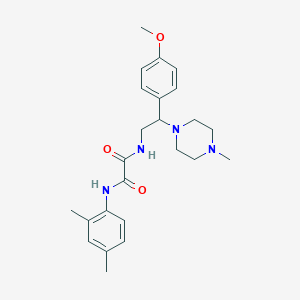![molecular formula C26H20N4O5 B2897422 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207012-68-7](/img/no-structure.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Applications
- Studies on Quinones : Research by Gorelik et al. (1971) explored the chemistry of quinones, highlighting their potential in forming hydroquinones and quinones through specific reactions. This study emphasizes the broader chemical applications of quinazoline derivatives in various chemical reactions (Gorelik, Zaitsev, Kononova, & Dokunikhin, 1971).
- Green Chemistry Synthesis : Rajesh et al. (2011) presented a L-proline-catalyzed, environmentally friendly synthesis method for complex heterocyclic ortho-quinones. This showcases the utility of quinazoline derivatives in green chemistry applications (Rajesh, Bala, Perumal, & Menéndez, 2011).
- Synthesis and Characterization in Medicinal Chemistry : Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, demonstrating the significance of such compounds in developing new medicinal chemistry entities (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Biological and Pharmacological Research
- Antimicrobial Activity Studies : Gupta et al. (2008) studied the antimicrobial activities of quinazoline-4(3H)-ones, highlighting their potential use in developing new antimicrobial agents (Gupta, Kashaw, Jatav, & Mishra, 2008).
- Herbicidal Applications : Wang et al. (2014) explored the use of triketone-containing quinazoline-2,4-dione derivatives as novel herbicides, indicating their potential in agricultural applications (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).
- Catalytic Synthesis for Organic Chemistry : Gharib et al. (2013) described a catalytic synthesis method for benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives, showcasing the role of quinazoline derivatives in organic synthesis (Gharib, Hashemipour Khorasani, Jahangir, Roshani, & Safaee, 2013).
Advanced Material and Chemical Research
- Synthesis of Novel Bioactive Compounds : Maftei et al. (2013) synthesized novel 1,2,4-oxadiazole natural product analogs bearing quinazoline motifs, highlighting their potential in creating new bioactive materials (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-ethylbenzaldehyde and anthranilic acid. The second intermediate is 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)amine, which is synthesized from 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole and formaldehyde. The two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "anthranilic acid", "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole", "formaldehyde", "reducing agent", "solvents" ], "Reaction": [ "Synthesis of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione from 4-ethylbenzaldehyde and anthranilic acid via a condensation reaction in the presence of a dehydrating agent and a catalyst.", "Synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)amine from 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole and formaldehyde via a reductive amination reaction using a reducing agent and a solvent.", "Coupling of the two intermediates using a reductive amination reaction in the presence of a reducing agent and a solvent to form the final product." ] } | |
CAS番号 |
1207012-68-7 |
製品名 |
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C26H20N4O5 |
分子量 |
468.469 |
IUPAC名 |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-2-16-7-10-18(11-8-16)30-25(31)19-5-3-4-6-20(19)29(26(30)32)14-23-27-24(28-35-23)17-9-12-21-22(13-17)34-15-33-21/h3-13H,2,14-15H2,1H3 |
InChIキー |
NVIAMWMCGZHDGC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2897345.png)



![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)
![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)

![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)

![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)